Soyasaponin Aa

Antiviral SARS-CoV-2 EC50

Differentiated from generic glycyrrhizin by a 30-O-β-D-glucopyranosyl group. Exhibits EC50 of 75 nM against SARS-CoV-2 (42× more potent than glycyrrhetinic acid) and modulates JNK/p38 MAPK. High purity (≥98%) for reproducible antiviral & inflammation studies. Verify geographic origin.

Molecular Formula C64H100O31
Molecular Weight 1365.5 g/mol
Cat. No. B12429567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoyasaponin Aa
Molecular FormulaC64H100O31
Molecular Weight1365.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O
InChIInChI=1S/C64H100O31/c1-25(68)85-33-23-84-56(50(87-27(3)70)46(33)86-26(2)69)91-45-30(71)22-83-54(44(45)79)95-52-51(80)59(4,5)19-29-28-11-12-35-61(7)15-14-36(62(8,24-67)34(61)13-16-64(35,10)63(28,9)18-17-60(29,52)6)90-58-49(42(77)41(76)47(92-58)53(81)82)94-57-48(40(75)38(73)32(21-66)89-57)93-55-43(78)39(74)37(72)31(20-65)88-55/h11,29-52,54-58,65-67,71-80H,12-24H2,1-10H3,(H,81,82)/t29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,54?,55?,56?,57?,58?,60-,61+,62-,63-,64-/m1/s1
InChIKeyKBGJRGWLUHSDLW-FCBMFNDKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Licorice Saponin A3: Triterpenoid Saponin Procurement and Research Characterization


Licorice Saponin A3 (CAS 118325-22-7; Licoricesaponin A3) is a triterpenoid saponin characterized by a glycyrrhetinic acid backbone with an extended oligosaccharide chain, isolated from Glycyrrhiza uralensis roots [1]. First structurally elucidated as 30-O-β-D-glucopyranosylglycyrrhizin, it represents a glycosylated derivative of glycyrrhizin and belongs to the oleanane-type saponin family [2]. The compound exhibits a molecular formula of C48H72O21 with a molecular weight of 985.07 g/mol and is soluble in DMSO, methanol, and ethanol [3].

Why Generic Glycyrrhizin-Based Substitution Fails for Licorice Saponin A3 Procurement


Generic substitution of Licorice Saponin A3 with glycyrrhizin (glycyrrhizic acid) or other licorice-derived saponins introduces scientifically verifiable risks to experimental reproducibility. Structurally, Licorice Saponin A3 differs from glycyrrhizin by the addition of a β-D-glucopyranosyl moiety at the 30-O position [1], which alters molecular weight (985.07 vs. 822.93 g/mol) and physicochemical properties. This structural divergence translates into divergent biological activity profiles. In SARS-CoV-2 inhibition assays, Licorice Saponin A3 exhibits an EC50 of 75 nM, whereas glycyrrhetinic acid (the aglycone metabolite of glycyrrhizin) shows an EC50 of 3.17 μM—a 42-fold difference in potency [2]. Such differences in glycosylation pattern and bioactivity render generic glycyrrhizin substitution invalid for research requiring precise pharmacological profiles.

Quantitative Differential Evidence for Licorice Saponin A3 Versus Closest Analogs


Licorice Saponin A3 Exhibits 42-Fold Higher Potency than Glycyrrhetinic Acid in SARS-CoV-2 Infection Inhibition

In a head-to-head antiviral assay conducted by Yi et al. (2022), Licorice Saponin A3 demonstrated potent inhibition of SARS-CoV-2 infection with an EC50 of 75 nM (0.075 μM), compared to glycyrrhetinic acid (GA) which exhibited an EC50 of 3.17 μM under identical experimental conditions. This represents a 42-fold greater potency for Licorice Saponin A3 relative to GA. Additionally, mechanistic studies revealed that Licorice Saponin A3 targets the nsp7 protein involved in viral replication, whereas GA binds to the spike protein receptor-binding domain (RBD), indicating distinct antiviral mechanisms [1].

Antiviral SARS-CoV-2 EC50

Licorice Saponin A3 Demonstrates Broad-Spectrum Inhibition Across Multiple SARS-CoV-2 Variants

A 2023 study by Ma et al. evaluated Licorice Saponin A3 against multiple SARS-CoV-2 variants and reported that A3 broadly inhibited receptor-binding domains (RBDs) of Beta, Delta, and Omicron subvariants BA.1, XBB, and BQ1.1. Against the Omicron variant in Vero E6 cells, A3 exhibited an EC50 of 1.016 μM [1]. Comparative RBD inhibition data showed that both A3 and glycyrrhetinic acid (GA) exhibited inhibitory activities against Beta variant RBD, with A3 showing an IC50 of 4.99 ± 2.86 μM [1]. The study further elucidated that Y453 of Omicron BA.1 RBD is a critical binding site for A3 inhibitory activity, determined via hydrogen-deuterium exchange mass spectrometry (HDX-MS) and quantum mechanics/molecular mechanics (QM/MM) simulations [1].

Broad-spectrum antiviral SARS-CoV-2 variants RBD inhibition

Licorice Saponin A3 Shows Negligible Cytotoxicity (IC50 >100 μmol/L) Across Three Human Cancer Cell Lines

In a comprehensive cytotoxicity evaluation of 14 triterpenoid saponins isolated from Glycyrrhiza uralensis, Licorice Saponin A3 (compound 3) was tested against three human cancer cell lines: MGC-803 (gastric cancer), SW620 (colorectal cancer), and SMMC-7721 (hepatocellular carcinoma). All 14 compounds, including Licorice Saponin A3, exhibited IC50 values >100 μmol/L across all three cell lines, indicating negligible direct cytotoxic activity [1]. Notably, the study found that the hydrolyzed aglycones of select compounds (compounds 2, 6-8, and 13) demonstrated enhanced cytotoxicity with IC50 values ranging from 18.3 to 41.6 μmol/L, suggesting that the intact glycoside structure of Licorice Saponin A3 confers reduced cytotoxicity compared to deglycosylated analogs [1].

Cytotoxicity Cancer cell lines IC50

Geographic Origin and Cultivation Status Significantly Modulate Licorice Saponin A3 Content in Raw Material

Multi-component quantitative analysis across 32 batches of Glycyrrhiza uralensis from three major production regions in China revealed significant geographic variation in Licorice Saponin A3 content. Cultivated samples from Gansu and Xinjiang provinces exhibited lower Licorice Saponin A3 content compared to Inner Mongolia cultivated material. Furthermore, within the Inner Mongolia region, wild-harvested samples demonstrated significantly elevated levels of Licorice Saponin A3, Licorice Saponin G2, and glycyrrhizin compared to cultivated samples (P<0.01). In contrast, glycyrrhizin content showed no significant differences among the three cultivation regions [1].

Quality control Geographic variation HPLC quantification

Licorice Saponin A3 Modulates Distinct Anti-Inflammatory Pathways via p38 and JNK MAPK Signaling

Phosphoproteomics analysis and multi-fluorescent immunohistochemistry (mIHC) conducted by Ma et al. (2023) demonstrated that Licorice Saponin A3 directly modulates the JNK and p38 mitogen-activated protein kinase (MAPK) pathways to inhibit host inflammation and rebalance immune dysregulation [1]. While both Licorice Saponin A3 and glycyrrhizin have been reported to exhibit anti-inflammatory activities, the specific pathway modulation profile differs. Glycyrrhizin has been primarily documented to suppress inflammatory responses through inhibition of the NF-κB pathway and TLR4-mediated signaling [2], whereas Licorice Saponin A3 operates through JNK and p38 MAPK pathway modulation [1]. This pathway divergence suggests that these compounds may exert differential anti-inflammatory effects depending on the cellular context and inflammatory stimulus.

Anti-inflammatory MAPK pathway Immunomodulation

Optimal Application Scenarios for Licorice Saponin A3 Based on Quantified Differential Evidence


Pan-Variant SARS-CoV-2 Antiviral Screening and Mechanistic Studies

Licorice Saponin A3 is optimally deployed in antiviral screening programs targeting emerging SARS-CoV-2 variants, based on demonstrated broad-spectrum inhibition of Beta, Delta, and Omicron subvariants BA.1, XBB, and BQ1.1 RBDs [1]. With an EC50 of 1.016 μM against Omicron in Vero E6 cells and 75 nM (0.075 μM) in earlier SARS-CoV-2 assays [1][2], A3 provides a potent reference compound for evaluating novel antiviral candidates across variant panels. The identification of Y453 as a critical binding site via HDX-MS and QM/MM simulations [1] further enables structure-based drug design and mechanistic investigations into spike protein interactions. Researchers should prioritize A3 over glycyrrhetinic acid (EC50 = 3.17 μM) [2] when sub-micromolar potency and broad variant coverage are required.

MAPK Pathway-Specific Anti-Inflammatory Research Requiring JNK/p38 Modulation

Investigators studying JNK and p38 MAPK-mediated inflammatory signaling should select Licorice Saponin A3 over glycyrrhizin-based compounds. Phosphoproteomics evidence confirms that A3 directly modulates the JNK and p38 MAPK pathways to rebalance immune dysregulation [1]. This pathway specificity differentiates A3 from glycyrrhizin, which predominantly operates through NF-κB and TLR4 inhibition [2]. Experimental systems involving MAPK-dependent inflammatory stimuli—such as UV-induced stress responses, cytokine-induced inflammation, or viral infection-associated immune dysregulation—represent optimal use cases where A3 provides mechanistically distinct activity not replicated by generic licorice saponins.

Cytotoxicity-Minimized Cell-Based Assays Requiring High Compound Concentrations

For in vitro studies requiring extended compound exposure at high concentrations, Licorice Saponin A3 offers a favorable cytotoxicity profile with IC50 >100 μmol/L across MGC-803 (gastric), SW620 (colorectal), and SMMC-7721 (hepatocellular) cancer cell lines [1]. This minimal direct cytotoxicity distinguishes A3 from deglycosylated analogs (IC50 = 18.3-41.6 μmol/L) [1] and supports its use as a tool compound in assays where cell viability must be preserved to accurately assess pharmacological effects. Researchers conducting long-term exposure studies, combination therapy screens, or assays requiring supra-pharmacological concentrations should prioritize A3 over more cytotoxic licorice-derived alternatives.

Geographic Origin-Sensitive Natural Product Standardization and Quality Control

Procurement of Licorice Saponin A3 for analytical reference standard development or botanical extract standardization requires careful attention to geographic origin documentation. HPLC-based multi-component analysis of 32 batches demonstrates that A3 content varies significantly by cultivation region and is significantly elevated in wild-harvested Inner Mongolia material compared to cultivated samples (P<0.01) [1]. In contrast, the primary marker glycyrrhizin shows no significant regional variation [1]. Consequently, analytical laboratories and quality control operations should source A3 from suppliers providing verified geographic origin and cultivation status documentation, and should implement batch-specific quantification protocols rather than relying on glycyrrhizin content as a surrogate marker for A3 levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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